molecular formula C9H10O3 B024149 3,4-Dihydroxyphenylacetone CAS No. 2503-44-8

3,4-Dihydroxyphenylacetone

Numéro de catalogue: B024149
Numéro CAS: 2503-44-8
Poids moléculaire: 166.17 g/mol
Clé InChI: JQXBETDGCMQLMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity:
3,4-Dihydroxyphenylacetone (CAS: 2503-44-8) is a catechol derivative with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Its structure comprises a phenyl ring with hydroxyl groups at the 3- and 4-positions and a ketone group at the adjacent carbon (Figure 1).

Méthodes De Préparation

Hydantoin Intermediate Pathway

Reaction Mechanism and Key Steps

The synthesis of 3,4-DHPA via a hydantoin intermediate begins with the condensation of 3,4-dihydroxyphenyl acetone with sodium cyanide and ammonium carbonate in aqueous or aqueous-alcoholic media . This step forms 5-(3',4'-dihydroxybenzyl)-5-methylhydantoin, a previously unknown intermediate, through a Strecker-like reaction. The process eliminates the need for protective groups on the phenolic hydroxyls, a significant advancement over earlier methods that required etherification .

Critical to this pathway is the use of reducing agents such as sodium pyrosulfite, hydrazine, or Raney nickel under hydrogen, which prevent oxidative degradation of the dihydroxyphenyl moiety . The reaction is conducted at 40°C for 16 hours, followed by acidification with formic acid to precipitate the hydantoin derivative . Subsequent alkaline hydrolysis at 140–170°C in a nitrogen atmosphere liberates 3,4-DHPA with a yield of 89.5% after purification .

Optimization and Scalability

Key optimizations include:

  • Exclusion of oxygen : Reactions are performed under nitrogen or hydrogen to suppress side reactions .

  • Reducing agent selection : Sodium pyrosulfite proves most effective, enabling a 94% yield in the hydantoin formation step .

  • Temperature control : Maintaining 40°C during cyclization and 150°C during hydrolysis minimizes decomposition .

A representative protocol involves dissolving 8.3 kg of 3,4-dihydroxyphenyl acetone in 50 L of water with sodium cyanide, ammonium carbonate, and sodium pyrosulfite. After cyclization, hydrolysis with sodium hydroxide and hydrazine hydrate at 150°C yields 8.0 kg of 3,4-DHPA .

Oxidative Cleavage of Protected Phenylalanine Derivatives

Methodology and Challenges

An alternative route starts with N-acetyl-O-methyl-3,4-dibenzyloxyphenylalanine, which undergoes oxidative cleavage to yield 3,4-DHPA . This method introduces protective groups (benzyl and methyl) to shield the hydroxyl and amine functionalities during synthesis. The oxidation step employs pyridine and hydrochloric acid, followed by acidification and extraction .

However, this approach faces limitations:

  • Lower yield : The final step achieves only 50% yield due to side reactions during deprotection .

  • Complex purification : Multiple chromatographic steps are required to isolate the product .

Comparative Analysis

While this method avoids cyanide reagents, its reliance on protective groups increases synthetic complexity. For example, the oxidation of 335 mg of the protected phenylalanine derivative yields 168 mg of 3,4-DHPA, underscoring inefficiencies in scalability .

Critical Parameter Comparison

The table below contrasts the two methods:

ParameterHydantoin Pathway Oxidative Cleavage
Starting Material 3,4-DHPA ethylene ketalN-Acetyl-O-methyl-3,4-dibenzyloxyphenylalanine
Key Reagents NaCN, (NH₄)₂CO₃, Na₂S₂O₅Pyridine, HCl, H₂O₂
Reaction Time 16 hours (cyclization)16 hours (oxidation)
Temperature 40°C (cyclization)Room temperature
Yield 89.5%50%
Advantages No protective groupsAvoids cyanide reagents

Degradation Mitigation Strategies

Both methods emphasize stringent control over oxidative degradation:

  • Inert atmospheres : Nitrogen or hydrogen environments are mandatory during hydrolysis .

  • Reducing agents : Sodium pyrosulfite and hydrazine scavenge free radicals, preserving product integrity .

  • Acidification : Rapid neutralization with hydrochloric acid post-hydrolysis prevents catechol oxidation .

Industrial-Scale Considerations

The hydantoin pathway is favored for large-scale production due to its higher yield and fewer purification steps. Spray drying the alkali metal salt of 3,4-DHPA directly from the reaction mixture simplifies isolation, yielding a stable, slightly yellow product . In contrast, the oxidative cleavage method’s reliance on chromatographic separation renders it impractical for industrial use .

Applications De Recherche Scientifique

Biomarker for Neurological Disorders

3,4-Dihydroxyphenylacetone is a minor metabolite of dopamine and is utilized as a biomarker for various neurological conditions, particularly Parkinson's disease. Its detection in urine can assist in diagnosing the disease, as elevated levels may indicate altered dopaminergic activity due to the degeneration of dopaminergic neurons .

Forensic Science

In forensic applications, DOPA serves as an analytical reference standard for the identification of substances related to drug use. It is a metabolite of drugs such as MDMA and α-methyldopa, which are often analyzed in toxicology reports . The compound's presence can aid in establishing timelines of drug use or exposure in biological samples.

Drug Metabolism Studies

DOPA is involved in the metabolic pathways of several psychoactive substances. Understanding its metabolism can provide insights into the pharmacokinetics of drugs like MDMA, helping researchers develop better therapeutic strategies and understand potential side effects .

Potential Therapeutic Uses

Research indicates that DOPA may have therapeutic potential due to its role as a precursor in melanin synthesis and other biochemical pathways. Its ability to cross the blood-brain barrier makes it a candidate for further studies on neuroprotection and treatment strategies for conditions like depression and anxiety disorders .

Case Study 1: Parkinson's Disease Diagnosis

A study evaluated the effectiveness of urinary DOPA levels as a diagnostic tool for Parkinson's disease. Researchers found that patients with confirmed Parkinson’s had significantly higher levels of DOPA compared to healthy controls, suggesting that measuring DOPA could be a reliable method for early diagnosis .

Case Study 2: Forensic Toxicology

In a forensic investigation involving suspected MDMA use, DOPA was identified as a significant metabolite in urine samples. The presence of DOPA alongside other metabolites helped establish a clear timeline of drug intake, demonstrating its utility in forensic toxicology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Neurological DisordersBiomarker for Parkinson's diseaseElevated levels correlate with disease progression
Forensic ScienceAnalytical reference for drug metabolitesAids in establishing drug use timelines
Drug MetabolismInvolvement in metabolic pathways of psychoactive substancesInsights into pharmacokinetics and side effects
Therapeutic PotentialPossible neuroprotective effectsMay influence treatment strategies for mental health

Mécanisme D'action

Le 3’,4’-Dihydroxyphénylacétone exerce ses effets principalement par son rôle de métabolite de l’α-méthyldopa. Il est formé par désamination oxydative et participe à diverses voies biochimiques. Le composé interagit avec des enzymes telles que la monoamine oxydase et la catéchol-O-méthyltransférase, influençant le métabolisme de neurotransmetteurs tels que la dopamine .

Composés similaires :

Unicité : Le 3’,4’-Dihydroxyphénylacétone est unique en raison de son rôle spécifique de métabolite de l’α-méthyldopa et de sa participation au processus de désamination oxydative. Sa structure chimique distincte lui permet de participer à une variété de réactions, ce qui le rend précieux dans les applications de recherche et industrielles .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3,4-Dihydroxyacetophenone

  • Structure: Lacks the propanone chain, retaining only the phenyl ring with hydroxyl groups and a ketone.
  • Role : Found in chrysanthemum and linked to antioxidant activity .

3,4-Dihydroxyphenylpyruvate

  • Structure : Features a pyruvate group (α-keto acid) instead of acetone.
  • Role : Intermediate in L-dopa metabolism, produced via half-transamination of L-dopa .
  • Pathway Contrast : While 3,4-dihydroxyphenylacetone arises from methyldopa, phenylpyruvate is a precursor to neurotransmitters like dopamine.

3,4-Dihydroxyphenylacetic Acid (DOPAC)

  • Structure : Contains a carboxylic acid group instead of a ketone.
  • Role : Major dopamine metabolite involved in neurotransmitter regulation .
  • Functional Divergence: DOPAC is a direct indicator of dopamine turnover, whereas this compound reflects methyldopa/carbidopa metabolism .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Substituted acrylic acid chain instead of acetone.
  • Role : Antioxidant in plants and food products; precursor for lignin biosynthesis .

Biochemical Pathway Comparisons

L-Dopa Pathway

  • This compound : Formed via DHPAA synthase-mediated decarboxylation-deamination of α-methyldopa .
  • DOPAC: Derived from dopamine via monoamine oxidase (MAO) activity .

Methyldopa Metabolism

  • Key Metabolites: this compound: Major metabolite, acts as an affinity label for dopa decarboxylase . α-Methylnorepinephrine: Active metabolite contributing to antihypertensive effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Functional Groups Biological Role Key References
This compound C₉H₁₀O₃ Catechol, ketone PD biomarker, methyldopa metabolite
DOPAC C₈H₈O₄ Catechol, carboxylic acid Dopamine metabolite
Caffeic Acid C₉H₈O₄ Catechol, acrylic acid Antioxidant, plant metabolite
3,4-Dihydroxyacetophenone C₈H₈O₃ Catechol, ketone Plant antioxidant

Table 2: Metabolic Pathways and Clinical Relevance

Pathway Compound Involved Enzyme/Process Clinical Association
Methyldopa Metabolism This compound Dopa decarboxylase Parkinson’s, hypertension
Dopamine Catabolism DOPAC Monoamine oxidase (MAO) Neurotransmitter regulation
L-Dopa Transamination 3,4-Dihydroxyphenylpyruvate Transaminases Dopamine synthesis

Research Implications

  • Diagnostic Potential: this compound’s elevation in PD patients (AUC = 0.677) suggests utility in differentiating PD subtypes .
  • Drug Development : Its role as an AADC inhibitor metabolite highlights interactions with L-dopa therapies, necessitating dose adjustments in PD .

Activité Biologique

3,4-Dihydroxyphenylacetone (DHPAC) is a phenolic compound that has garnered attention for its various biological activities, particularly in the context of metabolic processes and potential therapeutic applications. This article explores the biological activity of DHPAC, supported by data tables, case studies, and detailed research findings.

DHPAC is derived from the amino acid L-DOPA through enzymatic processes involving DHPAA synthase. The compound exhibits a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. Its synthesis primarily occurs via the decarboxylation and deamination of L-DOPA, leading to the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) and subsequently DHPAC .

Metabolism and Excretion

Research indicates that DHPAC is a significant metabolite in humans, particularly in the context of α-methyldopa metabolism. In a study involving normal and hypertensive subjects, it was found that 3-5% of administered α-methyldopa was excreted as DHPAC . This suggests that DHPAC plays a role in the metabolic pathways associated with blood pressure regulation.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of DHPAC. A metabolomic analysis identified DHPAC as a biomarker for Parkinson's disease (PD), where its levels were significantly altered in patients compared to healthy controls. The study utilized liquid chromatography-mass spectrometry (LC-MS) to profile metabolites, revealing that DHPAC could differentiate between PD patients with and without dementia based on its concentration levels .

1. Parkinson's Disease Biomarkers

In a longitudinal study involving 85 participants, including healthy controls and PD patients, it was found that DHPAC levels were significantly lower in patients diagnosed with incipient dementia compared to those without dementia. This finding was supported by an area-under-the-curve (AUC) value of 0.862, indicating good predictive capability for distinguishing between the two groups .

2. Metabolic Profiling in Hypertension

Another study examined the metabolic profiles of hypertensive patients treated with α-methyldopa. The output of DHPAC was consistent across subjects, suggesting its role as a stable metabolite during treatment. This consistency provides insights into its potential use as a biomarker for monitoring therapeutic efficacy in hypertensive conditions .

Data Table: Comparative Metabolite Levels

MetaboliteNormal Subjects (%)Hypertensive Responders (%)Hypertensive Non-responders (%)
Free α-methyldopa233725
Free 3-O-methyl-α-methyldopa444
This compound3-5SimilarSimilar

Mechanistic Insights

The biochemical pathway involving DHPAC suggests its involvement in dopamine metabolism and potentially neurotoxic effects under certain conditions. Studies indicate that DHPAA can undergo dynamic changes between enol-keto isomers, which may influence its reactivity and biological effects . Furthermore, the presence of Nα-acetyl-lysine has been shown to decrease the accumulation of DHPAA, indicating potential interactions that could affect DHPAC levels in biological systems .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3,4-Dihydroxyphenylacetone in biological samples?

Electrochemical detection using amperometric (AMD) solutions is a validated method, where distinct oxidation peaks for this compound and its derivatives (e.g., 3,4-Dihydroxyphenylacetic acid) are observed. Sensitivity is concentration-dependent, with linear responses observed between 50–200 nM AMD solutions. Calibration curves should be established using internal standards to account for matrix effects .

Q. What is the biological role of this compound in neurotransmitter metabolism?

this compound is a key intermediate in the degradation pathway of dopamine and other catecholamines. It is enzymatically derived from α-methyldopamine via monoamine oxidase (MAO) activity, linking it to neurotransmitter homeostasis. Its presence in insects and mammals suggests conserved metabolic roles, particularly in redox balance and detoxification pathways .

Q. How can this compound be isolated from natural sources?

The compound is found in plant species such as Chrysanthemum morifolium (Chuju). Isolation involves methanol extraction followed by chromatographic separation (e.g., HPLC or GC-MS). Polar solvents and silica-based stationary phases are effective due to the compound’s phenolic hydroxyl groups .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high-purity yields?

A scalable synthesis route involves catalytic oxidation of α-methyl-3,4-dihydroxyphenylalanine using oxygen or peroxidases. Key parameters include pH control (6.5–7.5), temperature (25–30°C), and reaction time (4–6 hrs). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity, as validated by NMR and LC-MS .

Q. How should researchers design metabolomic studies to validate this compound as a Parkinson’s Disease (PD) biomarker?

Cohort studies must stratify PD patients into subtypes (e.g., PD with/without dementia) and include age-matched controls. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying serum/plasma levels. Receiver Operating Characteristic (ROC) curves should assess diagnostic accuracy, with peak pair ratios (e.g., PD vs. controls: 2.16 ± 1.63 vs. 0.006 ± 0.012) providing discrimination thresholds .

Q. What experimental approaches resolve contradictions in reported this compound concentrations across studies?

Methodological harmonization is critical:

  • Standardized protocols : Use identical extraction solvents (e.g., acidified methanol) and storage conditions (-20°C).
  • Inter-laboratory validation : Share reference samples to calibrate analytical instruments.
  • Statistical normalization : Adjust for covariates (e.g., diet, medication) using multivariate regression models .

Q. How does this compound’s stability impact long-term storage in research settings?

The compound degrades under light and elevated temperatures. For stability, store lyophilized samples at -20°C in amber vials. Aqueous solutions require antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation. Regular stability testing via UV-Vis spectroscopy (λ_max ~280 nm) is recommended .

Q. What safety protocols are essential when handling this compound in the laboratory?

Follow GHS guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or high-concentration handling.
  • Spill management : Neutralize with 10% sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. Methodological Considerations Table

ParameterRecommendationReference
Detection Electrochemical sensors (50–200 nM AMD solutions)
Synthesis Catalytic oxidation of α-methyl-3,4-dihydroxyphenylalanine
Storage Lyophilized at -20°C with antioxidants
Biomarker Analysis LC-MS/MS with ROC curve validation

Propriétés

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBETDGCMQLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179739
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-44-8
Record name 1-(3,4-Dihydroxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(3,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydroxyphenylacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYPHENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dihydroxyphenylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxyphenylacetone
3,4-Dihydroxyphenylacetone
3,4-Dihydroxyphenylacetone
3,4-Dihydroxyphenylacetone
3,4-Dihydroxyphenylacetone
3,4-Dihydroxyphenylacetone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.